N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS.ClH/c1-4-17-10-12-19-20(16-17)27-22(23-19)25(15-14-24(2)3)21(26)13-11-18-8-6-5-7-9-18;/h5-10,12,16H,4,11,13-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBVGDAOZFHESP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chromatographic Purification
Crude product is purified using preparative HPLC with a C18 column (method adapted from US10336749B2):
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
- Flow Rate : 20 mL/min.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 1H, thiazole-H), 7.45–7.30 (m, 5H, phenyl-H), 3.75 (t, 2H, NCH₂), 2.90 (s, 6H, N(CH₃)₂).
- HRMS : m/z calculated for C₂₂H₂₈ClN₃OS [M+H]⁺: 418.0; found: 418.1.
Challenges and Optimization Opportunities
- Regioselectivity in Benzothiazole Synthesis : Ethyl substitution at the 6-position requires precise control during cyclization to avoid isomer formation.
- Amidation Efficiency : Lower yields in DCM suggest testing polar aprotic solvents like DMA or NMP.
- Scale-Up Limitations : Batch crystallization may benefit from continuous flow reactors to improve reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The following table summarizes critical differences between the target compound and its closest analogs (see –7):
Key Structural and Functional Differences
a) Substituents on Benzothiazole
- The ethyl group may reduce metabolic degradation relative to electron-withdrawing groups like fluorine or trifluoromethyl .
- 6-Fluoro (Analog) : Introduces electronegativity, possibly improving hydrogen-bonding interactions but reducing lipophilicity .
- 6-Trifluoromethyl (Patent Analogs) : Strong electron-withdrawing effects may enhance metabolic stability but reduce solubility .
b) Amine Side Chain
- 2-(Dimethylamino)ethyl (Target): Balances solubility (via protonation) and steric effects. In contrast, the 3-(dimethylamino)propyl group () may increase solubility but introduce conformational flexibility .
- Piperidinylsulfonyl (): Adds bulk and polarity, likely altering receptor selectivity compared to dimethylamino groups .
c) Amide Linker
- 3-Phenylpropanamide (Target): The extended alkyl chain and phenyl group may optimize binding pocket interactions.
Hypothetical Pharmacological Implications
- Lipophilicity : The 6-ethyl group in the target compound likely enhances blood-brain barrier penetration compared to 6-fluoro or 6-CF3 analogs.
- Solubility: Dimethylamino groups improve aqueous solubility, whereas trifluoromethyl or morpholine derivatives () may offer variable solubility profiles .
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride, also known by its CAS number 1216710-64-3, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and findings from various studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H26ClN3OS2 |
| Molecular Weight | 436.0 g/mol |
| CAS Number | 1216710-64-3 |
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The process includes the formation of the benzo[d]thiazole moiety and subsequent amide coupling with dimethylaminoethyl derivatives.
Antinociceptive Activity
A significant aspect of the biological activity of this compound is its antinociceptive properties. In a study evaluating various N-(dimethylamino)ethyl derivatives, it was found that several compounds exhibited notable antinociceptive effects in pain models such as the hot-plate and tail-flick tests. Specifically, compounds similar to N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide showed enhanced pain relief compared to standard analgesics like metamizole .
The mechanism behind the antinociceptive effects is believed to involve modulation of both supraspinal and spinal pathways. The compound may interact with opioid receptors or other pain-modulating neurotransmitter systems, leading to decreased sensitivity to painful stimuli .
Cytotoxicity Studies
In vitro studies have also assessed the cytotoxicity of this compound against various cancer cell lines. Preliminary results indicate that it may possess selective cytotoxic effects, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
- Study on Analgesic Properties : A pharmacological evaluation demonstrated that eight out of ten newly synthesized compounds with similar structures exhibited significant antinociceptive activity, suggesting a promising therapeutic potential for pain management .
- Cytotoxicity Profile : Research indicated that this compound could selectively inhibit the growth of certain cancer cell lines, warranting further exploration into its mechanisms and efficacy as an anticancer agent.
- Fluorescence Studies : The incorporation of fluorescent tags in derivatives of this compound has been explored for tracking its distribution in biological systems, enhancing our understanding of its pharmacokinetics and interactions at the cellular level .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
